1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Description
1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C22H19FN2O2S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
Studies have shown that derivatives bearing naphthalene moieties, similar to the compound , exhibit significant antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with naphthalene substitutions demonstrated higher antioxidant activity than ascorbic acid in certain cases. These compounds were also tested for anticancer activity against human glioblastoma and breast cancer cell lines, indicating potential applications in cancer treatment (Tumosienė et al., 2020).
Anticonvulsant Activity
Another area of application is the development of anticonvulsant drugs. Compounds with structural features similar to the query compound, particularly those incorporating naphthalen-2-yloxy and imidazole elements, have been designed and synthesized to meet structural requirements necessary for anticonvulsant activity. Their activities were investigated using various seizure models, validating the importance of specific pharmacophoric models for anticonvulsant efficacy (Rajak et al., 2010).
Photophysical Properties
The photophysical properties of compounds with naphthalene units have also been a subject of investigation, providing insights into their potential applications in materials science. Studies involving dihydroquinazolinone derivatives linked to naphthalene highlighted their significant changes in photophysical properties depending on solvent polarity, suggesting applications in the development of photoluminescent materials (Pannipara et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of compounds containing imidazole and naphthalene components has provided detailed insights into their molecular arrangements and interactions, which is crucial for understanding their reactivity and potential applications in the design of new molecular entities (Hempel et al., 2005).
properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S/c23-19-8-5-16(6-9-19)15-28-22-24-11-12-25(22)21(26)14-27-20-10-7-17-3-1-2-4-18(17)13-20/h1-10,13H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGKDHOTJKLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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